2-chloro-N-{3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene}acetamide
Overview
Description
2-chloro-N-[3-[(2-chlorophenyl)methyl]-2-thiazolylidene]acetamide is an organochlorine compound.
Scientific Research Applications
Molecular Structure and Interactions
- The chlorophenyl ring in similar acetamides is oriented at specific angles with respect to the thiazole ring, which could be significant in understanding their molecular interactions (Saravanan et al., 2016).
- Conformation studies on related acetamide structures have provided insights into their geometric parameters and intermolecular hydrogen bonding, which are crucial for understanding their chemical behavior (Gowda et al., 2007).
Synthesis and Antibacterial Activity
- Synthesis and evaluation of similar compounds have been conducted to explore their potential antibacterial properties against gram-positive and gram-negative bacteria (Desai et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Studies have been performed on related benzothiazolinone acetamide analogs to analyze their photovoltaic efficiency and light harvesting ability, which could be significant for applications in solar cells. Their ligand-protein interactions have also been explored (Mary et al., 2020).
Therapeutic Potential
- Certain anilidoquinoline derivatives, similar to the compound , have shown significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications (Ghosh et al., 2008).
Herbicidal Activities
- Some acetamide derivatives have been synthesized and evaluated for their herbicidal activities, offering insights into their potential use in agricultural applications (Kai et al., 1998).
Metabolic Pathways in Herbicides
- Chloroacetamide herbicides, structurally related to the compound, have been studied for their metabolism in human and rat liver microsomes, which is crucial for understanding their toxicological profiles (Coleman et al., 2000).
Anticancer Activity
- Some acetamide derivatives have been synthesized and assessed for their anticancer activity, indicating the potential therapeutic applications of similar compounds (Karaburun et al., 2018).
Properties
IUPAC Name |
2-chloro-N-[3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c13-7-11(17)15-12-16(5-6-18-12)8-9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWRVJBQXWXNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.